molecular formula C7H7F3N2 B1329305 3,5-Diaminobenzotrifluoride CAS No. 368-53-6

3,5-Diaminobenzotrifluoride

Cat. No. B1329305
CAS RN: 368-53-6
M. Wt: 176.14 g/mol
InChI Key: KZSXRDLXTFEHJM-UHFFFAOYSA-N
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Description

Photochemical Reactivity of 3,5-Diaminobenzotrifluoride

The study of 3,5-diaminobenzotrifluoride (3,5-DABTF) under photochemical conditions reveals that upon irradiation at 310 nm, this compound undergoes defluorination to form 3,5-diaminobenzoic acid. This process involves a nucleophilic substitution where the fluoride is replaced by water. Interestingly, the defluorination intermediates can polymerize through amide bonds, resulting in dark-colored compounds. A photoreactor was developed to exploit this photocatalyzed defluorination, which allowed for the continuous monitoring of pH and temperature, optimizing the system for immediate and total transformation of 3,5-DABTF, as evidenced by the rapid pH drop and chromatographic analysis .

Synthesis Analysis

The synthesis of 3,5-diaminobenzotrifluoride was achieved using hydrazine hydrate as a reducing agent in the presence of an iron(III) chloride/hydrogen transfer catalyst. The study explored the effects of varying the amounts of hydrazine hydrate, catalyst, and reaction time on the yield. Optimal conditions yielded an 83.1% return, with the structure of the product confirmed by FTIR, 1H NMR, and DSC .

Molecular Structure Analysis

The molecular structure of 3,5-diaminobenzotrifluoride is closely related to that of 3,5-diaminobenzoic acid, which has been crystallized and studied. The crystal structure of 3,5-diaminobenzoic acid shows intra- and intermolecular hydrogen bonds, which are significant for understanding the behavior of 3,5-diaminobenzotrifluoride derivatives .

Chemical Reactions Analysis

The reactivity of 3,5-diaminobenzotrifluoride derivatives has been explored in the context of energetic materials. For instance, energetic salts based on 3,5-bis(dinitromethyl)-1,2,4-triazole monoanion and dianion were synthesized using a precursor related to 3,5-diaminobenzotrifluoride. These salts exhibit superior detonation properties compared to traditional explosives, highlighting the potential of 3,5-diaminobenzotrifluoride derivatives in high-performance applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from 3,5-diaminobenzotrifluoride have been extensively studied. For example, fluorinated polyimides synthesized from related diamine monomers exhibit excellent solubility, optical transparency, high glass transition temperatures, and thermal stability. These materials also demonstrate outstanding mechanical properties and low dielectric constants, making them suitable for advanced applications . Additionally, the synthesis of organosoluble, transparent, and hydrophobic fluorinated polyimides from related diamines has been reported, with these materials showing good solubility, high optical transparency, and excellent thermal and mechanical properties .

Scientific Research Applications

Specific Scientific Field

Polymer Science

Summary of the Application

3,5-Diaminobenzotrifluoride (m-TFPDA) is used in the synthesis of highly transparent polyimide films with low dielectric constant . These films are considered promising flexible substrate materials for next-generation micro-electronics fields .

Methods of Application or Experimental Procedures

The key to the strategy is to simultaneously introduce meta-substitified structure and trifluoromethyl in polymer chains. A highly transparent polyimide film with low-k was synthesized from 3,5-diaminobenzotrifluoride (m-TFPDA) and 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) through a two-step method .

Results or Outcomes

The obtained m-TFPDA/6FDA (CPI) film (~30 μm) possesses high optical transparency (λcutoff=334 nm, T450nm=85.26%, Haze=0.31) and is close to colorless (L*=96.03, a*=−0.34, b*=2.12, yellow index=3.96). The intrinsic k and dielectric loss value of the film are 2.27 and 0.0013 at 10 kHz, respectively .

Application in Triboelectric Nanogenerators

Specific Scientific Field

Energy Harvesting

Summary of the Application

3,5-Diaminobenzotrifluoride is used in the fabrication of triboelectric nanogenerators (TENGs), which are devices that convert mechanical energy into electric power or signals .

Results or Outcomes

Application in Material Science

Specific Scientific Field

Material Science

Results or Outcomes

Application in Pharmaceutical Science

Specific Scientific Field

Pharmaceutical Science

Results or Outcomes

Application in Environmental Science

Specific Scientific Field

Environmental Science

Results or Outcomes

Application in Analytical Chemistry

Specific Scientific Field

Analytical Chemistry

Safety And Hazards

When handling 3,5-Diaminobenzotrifluoride, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

3,5-Diaminobenzotrifluoride has been used in the synthesis of highly transparent polyimide film with low dielectric constant . This design strategy is beneficial to improving the transparency, lightening yellow color, lowering the dielectric constant and meanwhile maintaining the comprehensive properties of polyimide films . This design strategy could also be extended to other high-performance polymer systems .

properties

IUPAC Name

5-(trifluoromethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSXRDLXTFEHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073170
Record name 1,3-Benzeneamine, 5-[(trifluoromethyl)-
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diaminobenzotrifluoride

CAS RN

368-53-6
Record name 3,5-Diaminobenzotrifluoride
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Record name 3,5-Benzotrifluorodiamine
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Record name 1,3-Benzeneamine, 5-[(trifluoromethyl)-
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Record name 5-(trifluoromethyl)benzene-1,3-diamine
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Record name 3,5-BENZOTRIFLUORODIAMINE
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Synthesis routes and methods I

Procedure details

Sodium formate (12.24 g) was added to a mixture of 4-chloro-3,5-dinitrobenzotrifluoride (5.41 g), sodium acetate (1.64 g) and 5% Pd/C (0.5 g) in glacial acetic acid (60 mL). The mixture was stirred and the resultant exotherm, which lasted about an hour, was controlled by cooling to maintain a reaction temperature of about 40° C. As the exotherm subsided, external heating was applied to maintain the temperature at about 40° C. Gas chromatographic analysis of the reaction mixture, at the end of one hour, indicated diaminobenzotrifluoride as the major component (35%) with no 4-chloro-3,5-dinitrobenzotrifluoride remaining. The maximum amount (about 45%) of 3,5-diaminobenzotrifluoride formed after 2 hours after which it was converted to other undesirable products.
Quantity
12.24 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a mixed solvent of 10 mL of ethyl acetate and 1 mL of methanol, 500 mg (2.12 mmol) of 3,5-dinitrobenzotrifluoride was dissolved, and 20 mg of 10% palladium carbon was added thereto, and the mixture solution was stirred at room temperature for 20 hours in a hydrogen atmosphere at normal pressures. The catalyst was removed by filtration, and the filtrate was concentrated and dried to obtain 380 mg (100%) of a brown oily target product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
20 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 24.8 g sample of 3,5-dinitrobenzotrifluoride purchased from Aldrich Chemical Co. was slurried in 200 ml of ethanol and 5 g of 1% palladium on carbon added. This mixture was transferred to an autoclave, pressured to 400 psi with hydrogen, and heated at 75° C. with stirring for 1 hr. A 91% yield of pure 3,5-diaminobenzotrifluoride was recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diaminobenzotrifluoride
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3,5-Diaminobenzotrifluoride
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3,5-Diaminobenzotrifluoride
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,5-Diaminobenzotrifluoride

Citations

For This Compound
71
Citations
L Hao, H Niu, P Zhao, L Zhang, Y Sun, C Wang, X Bai… - Electrochimica …, 2012 - Elsevier
Poly(3,5-diaminobenzotrifluoride) (PDAT) films with controlled thickness have been successfully grown on fluorine-doped tin oxide (FTO) glass substrates using the cyclic voltammetry (…
Number of citations: 2 www.sciencedirect.com
HT Zuo, F Gan, J Dong, P Zhang, X Zhao… - Chinese Journal of …, 2021 - Springer
An effective design strategy for preparing highly transparent polyimide film with low dielectric constant is presented. The key to the strategy is to simultaneously introduce meta-…
Number of citations: 54 link.springer.com
H Zuo, G Qian, HB Li, F Gan, Y Fang, X Li, J Dong… - Polymer …, 2022 - pubs.rsc.org
Optically transparent polyimide (PI) films with high-temperature resistance have been considered as promising flexible substrate materials for next-generation micro-electronics fields. …
Number of citations: 17 pubs.rsc.org
Z Pan, H Wang, H Qi, Y Gao, X Wang, X Zhi, Y Zhang… - Molecules, 2022 - mdpi.com
Polymeric ultrafine fibrous membranes (UFMs) with high thermal stability and high whiteness are highly desired in modern optoelectronic applications. A series of fluoro-containing …
Number of citations: 1 www.mdpi.com
TR Barfknecht, PE Kirby, R Gudi - Environmental and Molecular …, 1992 - hero.epa.gov
THE FLUORINATED AROMATIC DIAMINE, 3, 5-DIAMINOBENZOTRIFLUORIDE (DABTF) WAS EVALUATED IN THREE ROUTINE GENOTOXICITY TESTS: THE AMES/SALMONELLA …
Number of citations: 0 hero.epa.gov
H Yamamoto, Y Mi, SA Stern… - Journal of Polymer …, 1990 - Wiley Online Library
The permeability of 6FDA‐m‐PDA, 6FDA‐2,4‐DATr, 6FDA‐2,6‐DATr, and 6FDA‐3,5‐DBTF membranes to H 2 , O 2 , N 2 , CO 2 , and CH 4 was measured at 35C in the pressure range …
Number of citations: 112 onlinelibrary.wiley.com
SJ Havens, PM Hergenrother - High Performance Polymers, 1993 - journals.sagepub.com
Several new polyimides containing trifluoromethyl groups were prepared from the reaction of various aromatic dianhydrides and two new diamines containing trifluoro-methyl groups, 4, …
Number of citations: 7 journals.sagepub.com
DP Erhard, R Giesa, V Altstädt… - … chemistry and physics, 2007 - Wiley Online Library
The aim of this work was to establish and better understand the structure‐property relationship of fluorinated aromatic poly(ether imide)s (PEI) with respect to their electret performance. …
Number of citations: 11 onlinelibrary.wiley.com
SH Park, KJ Kim, WW So, SJ Moon, SB Lee - Macromolecular Research, 2003 - Springer
6FDA-based polyimides were prepared from the thermal imidization reaction of 6FDA with diamines of BAPAF, DAP, and DABA having a polar group of hydroxyl or carboxyl. Properties …
Number of citations: 69 link.springer.com
MK Gerber, JR Pratt, A Clair, T Clair - Polym. Prepr., 1990
Number of citations: 3

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